N-(4-(benzo[d]thiazol-2-yl)phenyl)quinoline-8-sulfonamide
CAS No.: 671200-97-8
Cat. No.: VC21497949
Molecular Formula: C22H15N3O2S2
Molecular Weight: 417.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 671200-97-8 |
|---|---|
| Molecular Formula | C22H15N3O2S2 |
| Molecular Weight | 417.5g/mol |
| IUPAC Name | N-[4-(1,3-benzothiazol-2-yl)phenyl]quinoline-8-sulfonamide |
| Standard InChI | InChI=1S/C22H15N3O2S2/c26-29(27,20-9-3-5-15-6-4-14-23-21(15)20)25-17-12-10-16(11-13-17)22-24-18-7-1-2-8-19(18)28-22/h1-14,25H |
| Standard InChI Key | DKSKJESJQWHBTP-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Introduction
Chemical Structure and Properties
N-(4-(benzo[d]thiazol-2-yl)phenyl)quinoline-8-sulfonamide (CAS No. 671200-97-8) is a synthetic compound characterized by its complex molecular architecture that incorporates three distinct pharmacophores. The compound exhibits the following physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H15N3O2S2 |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 671200-97-8 |
| Structure | Benzothiazole-phenyl-quinoline-sulfonamide hybrid |
| Appearance | Crystalline solid (typical for similar compounds) |
The structural composition includes a benzothiazole ring connected to a phenyl linker, which is further attached to a quinoline moiety through a sulfonamide bridge. This unique arrangement offers multiple points for interaction with biological targets, contributing to its therapeutic potential.
Structural Components and Their Significance
Benzothiazole Moiety
The benzothiazole component of the compound contributes significantly to its biological activity. Benzothiazole derivatives have been extensively studied and documented for their wide range of pharmacological properties. Research on similar benzothiazole-containing compounds has demonstrated their potential in medicinal applications, particularly due to their ability to interact with various biological targets .
Sulfonamide Group
The sulfonamide linkage represents a critical functional group in the molecule. Sulfonamides are well-established in pharmaceutical research for their antimicrobial properties, primarily through inhibition of dihydropteroate synthase (DHPS) in the folate synthesis pathway . This component likely contributes to the compound's potential antimicrobial activity.
Quinoline Structure
The quinoline portion of the molecule adds another dimension to its pharmacological profile. Quinoline derivatives have been associated with various biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The 8-position sulfonamide connection is noteworthy, as this particular arrangement may influence binding affinity to specific biological targets .
Biological Activities
Anticancer Properties
N-(4-(benzo[d]thiazol-2-yl)phenyl)quinoline-8-sulfonamide has demonstrated notable anticancer activities in preliminary studies. Research indicates that this compound exhibits moderate to high activity against various human cancer cell lines. The anticancer properties likely result from the synergistic effects of the constituent pharmacophores:
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The benzothiazole component has been associated with cytotoxic effects against cancer cells
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Quinoline derivatives have demonstrated intercalation with DNA and inhibition of topoisomerases
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Sulfonamide moieties can interact with multiple cellular targets relevant to cancer progression
Specific derivatives of this compound have shown enhanced potency compared to standard anticancer drugs, suggesting potential applications in cancer therapeutics.
Antimicrobial Activity
The compound exhibits significant antibacterial properties against various bacterial strains. The presence of both benzothiazole and sulfonamide groups contributes synergistically to its antimicrobial efficacy.
The antibacterial mechanism likely involves:
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Inhibition of bacterial enzymes essential for folate synthesis
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Disruption of bacterial cell wall integrity
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Interference with bacterial protein synthesis
This multi-target approach may help overcome bacterial resistance mechanisms, making N-(4-(benzo[d]thiazol-2-yl)phenyl)quinoline-8-sulfonamide a potentially valuable compound for antimicrobial research .
Mechanism of Action
Enzyme Inhibition
While the precise mechanism of action for N-(4-(benzo[d]thiazol-2-yl)phenyl)quinoline-8-sulfonamide requires further elucidation, insights can be gained from studies on similar compounds. The molecule likely acts through multiple mechanisms, potentially including:
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Inhibition of dihydropteroate synthase (DHPS), a mechanism common to sulfonamide compounds
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Inhibition of dihydrofolate reductase (DHFR), as observed in some benzothiazole derivatives
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Potential inhibition of carbonic anhydrase isoforms, as documented in related benzothiazole-sulfonamide compounds
Molecular Interactions
Molecular docking studies of related compounds suggest that N-(4-(benzo[d]thiazol-2-yl)phenyl)quinoline-8-sulfonamide may interact with target enzymes through:
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Hydrogen bonding between the sulfonamide group and amino acid residues in enzyme active sites
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π-π stacking interactions involving the aromatic rings of the compound
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Van der Waals interactions with hydrophobic pockets in target proteins
These diverse interaction types contribute to the compound's binding affinity and specificity for biological targets.
Current Research and Future Directions
Research on N-(4-(benzo[d]thiazol-2-yl)phenyl)quinoline-8-sulfonamide continues to evolve, with several promising directions:
Structural Optimization
Ongoing studies focus on optimizing the structure to enhance biological activity and selectivity. Potential modifications include:
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Introduction of substituents at strategic positions on the benzothiazole ring
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Exploration of alternative linkers between the benzothiazole and quinoline moieties
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Investigation of different substitution patterns on the quinoline ring system
Expanded Therapeutic Applications
Beyond anticancer and antimicrobial activities, research is exploring additional therapeutic applications:
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Potential anti-inflammatory properties
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Applications in enzyme inhibition for metabolic disorders
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Investigation of activity against resistant pathogens
Combination Therapy Approaches
Emerging research explores the potential of N-(4-(benzo[d]thiazol-2-yl)phenyl)quinoline-8-sulfonamide in combination with established therapeutic agents to achieve synergistic effects and overcome resistance mechanisms.
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